molecular formula C17H18ClN3O4 B2475787 4-(5-Chloro-2-methoxyanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid CAS No. 1042725-14-3

4-(5-Chloro-2-methoxyanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid

Cat. No.: B2475787
CAS No.: 1042725-14-3
M. Wt: 363.8
InChI Key: BLPOBFKKUKQFCP-UHFFFAOYSA-N
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Description

4-(5-Chloro-2-methoxyanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid is a structurally complex organic compound featuring a 4-oxobutanoic acid backbone modified with two key substituents:

  • A 5-chloro-2-methoxyanilino group at the 4-oxo position, comprising a benzene ring with chlorine (Cl) at position 5, a methoxy (OCH₃) group at position 2, and an amino (NH) linkage.
  • A pyridin-3-ylmethylamino group at position 2, consisting of a pyridine ring (a six-membered aromatic heterocycle with one nitrogen atom) substituted at position 3, attached via a methylamino (CH₂NH) chain.

The molecular formula of the compound is C₁₇H₁₆ClN₃O₄, with a calculated molecular weight of 384.78 g/mol.

Properties

IUPAC Name

4-(5-chloro-2-methoxyanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O4/c1-25-15-5-4-12(18)7-13(15)21-16(22)8-14(17(23)24)20-10-11-3-2-6-19-9-11/h2-7,9,14,20H,8,10H2,1H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPOBFKKUKQFCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CC(C(=O)O)NCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-chloro-2-methoxyanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid typically involves multi-step organic synthesis. One common approach includes the following steps:

    Formation of the aniline derivative: The starting material, 5-chloro-2-methoxyaniline, is synthesized through the chlorination of 2-methoxyaniline.

    Coupling with pyridine derivative: The aniline derivative is then coupled with a pyridine derivative under conditions that facilitate the formation of the amide bond.

    Formation of the butanoic acid moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloro-2-methoxyanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(5-Chloro-2-methoxyanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid has several scientific research applications:

    Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in the treatment of neurological disorders and cancer.

    Biological Studies: It can be used as a probe to study biological pathways and molecular interactions.

    Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in various industries.

Mechanism of Action

The mechanism of action of 4-(5-chloro-2-methoxyanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Key Differences:

In contrast, the analogue in features a butyrylamino group (a four-carbon acyl chain), which increases lipophilicity but reduces hydrogen-bonding capacity . The methoxy group in the target compound acts as a hydrogen-bond acceptor, while the butyrylamino group’s amide functionality serves as both a donor and acceptor.

However, the larger molecular weight of the target compound could limit membrane permeability. The chlorine and methoxy substituents on the anilino group may confer selectivity for enzymes or receptors sensitive to halogenated aromatic systems, such as kinases or G-protein-coupled receptors.

Comparison with Other Derivatives

Compounds listed in (e.g., 3-[(2-chloroanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid) feature bicyclic or sulfur-containing scaffolds (e.g., thiazolidinone rings), which diverge significantly from the 4-oxobutanoic acid core of the target compound . These structures are less relevant for direct functional comparisons but highlight the diversity of carboxylic acid derivatives in medicinal chemistry.

Research Findings and Limitations

  • Synthetic Accessibility: The target compound’s complex structure may pose challenges in synthesis, particularly in regioselective substitution of the anilino and pyridinylmethylamino groups.
  • Biological Data: No direct pharmacological studies were identified in the provided evidence. However, structural analogs like the compound in are often explored as intermediates in drug discovery for inflammatory or oncological targets.

Biological Activity

4-(5-Chloro-2-methoxyanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid is a synthetic organic compound with a complex structure that suggests potential applications in medicinal chemistry, particularly in the realms of cancer treatment and neurological disorders. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features several functional groups:

  • Chloro-substituted aniline
  • Methoxy group
  • Pyridine ring
  • Butanoic acid moiety

These structural components contribute to its biological activity and interaction with various molecular targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, particularly HeLa cells.

Case Study: Anticancer Efficacy

In a study assessing the compound's anticancer activity using the MTT assay, it was found to produce dose-dependent inhibition of cell growth. The IC50 values ranged from 10.64 to 33.62 μM, indicating a comparable potency to established anticancer agents like Cisplatin .

CompoundIC50 (μM)Comparison
This compound10.64 - 33.62Comparable to Cisplatin
Cisplatin~10Standard reference

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, such as enzymes and receptors involved in critical signaling pathways. The unique structure allows it to bind effectively, modulating the activity of these targets and leading to therapeutic effects.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation.
  • Receptor Modulation : It could modulate receptor activity that influences cancer cell survival and proliferation.

Comparative Analysis with Similar Compounds

Comparative studies have been conducted with structurally similar compounds to ascertain the uniqueness of the biological activities exhibited by this compound.

CompoundStructural DifferencesBiological Activity
This compoundPyridine at position 3Significant anticancer activity
4-(5-Chloro-2-methoxyanilino)-4-oxo-2-(pyridin-2-ylmethylamino)butanoic acidPyridine at position 2Lower efficacy in similar assays
4-(5-Chloro-2-methoxyanilino)-4-oxo-2-(pyridin-4-ylmethylamino)butanoic acidPyridine at position 4Variable biological response

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